2-Chloro-5-nitroaniline
Overview
Description
2-Chloro-5-nitroaniline is an organic compound characterized by the presence of an amino group (NH₂) at the fifth position, a nitro group (NO₂) at the second position, and a chlorine atom at the second position of the aromatic ring. This compound is known for its electron-donating and electron-accepting properties, making it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
2-Chloro-5-nitroaniline (2C5NA) is a simple organic compound that has an electron-donating NH2 group and an electron-acceptor NO2 group at the fifth position . It is also chlorine attached at the second position of the aromatic ring It has shown promise in developing cancer therapeutics by targeting oncogenic mirnas and inhibiting cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, possibly through the electron-donating nh2 group and the electron-acceptor no2 group . This interaction may result in changes at the molecular level, potentially inhibiting cell proliferation .
Biochemical Pathways
One study suggests that 2c5na may be metabolized via a novel aerobic degradation pathway by certain strains of rhodococcus . This process involves the partial reduction of 2C5NA to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Pharmacokinetics
It is known that the compound is toxic and requires careful handling due to its potential health risks .
Result of Action
It has been suggested that the compound may inhibit cell proliferation, which could be beneficial in the development of cancer therapeutics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2C5NA. For instance, the compound is toxic to aquatic life with long-lasting effects . If released into the environment, it can cause significant harm to aquatic ecosystems and biodiversity . Therefore, it is essential to prevent spills and carefully manage the disposal of the compound . Furthermore, the compound should be used in a well-ventilated area to avoid inhalation, and protective clothing should be worn when there is a risk of exposure .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent monooxygenase, which catalyzes the removal of the nitro group from this compound, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of this compound in biological systems. Additionally, it has been observed that this compound can inhibit certain enzymes involved in cellular metabolism, affecting the overall biochemical pathways within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of aniline dioxygenase, an enzyme involved in the degradation of aromatic compounds . This inhibition results in the accumulation of intermediate metabolites, which can have various downstream effects on cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause significant toxic effects, including oxidative stress, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies in animal models have highlighted the potential risks associated with high-dose exposure to this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as flavin-dependent monooxygenase and aniline dioxygenase, leading to the formation of intermediate metabolites like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . These metabolites are further processed by other enzymes, resulting in the release of nitrite ions, chloride ions, and ammonia . The metabolic pathways of this compound are essential for its detoxification and elimination from biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s overall distribution and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can influence its activity and function within the cell. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its subcellular distribution and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroaniline typically involves the nitration of 2-chloroaniline. The process begins with the chlorination of aniline to produce 2-chloroaniline, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and minimizes the risk of side reactions. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-5-nitroaniline.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, aqueous medium.
Oxidation: Nitric acid, sulfuric acid.
Major Products:
Reduction: 2-Chloro-5-aminoaniline.
Substitution: 2-Hydroxy-5-nitroaniline.
Oxidation: 2-Chloro-5-nitrosoaniline.
Scientific Research Applications
2-Chloro-5-nitroaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-4-nitroaniline
- 5-Chloro-2-nitroaniline
- 2-Bromo-5-nitroaniline
Comparison: 2-Chloro-5-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Chloro-4-nitroaniline, the position of the nitro group in this compound results in different electronic effects and reactivity.
Properties
IUPAC Name |
2-chloro-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXNFOTNVKIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038827 | |
Record name | 2-Chloro-5-nitroaniline | |
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Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold colored powder; [MSDSonline] | |
Record name | 2-Chloro-5-nitroaniline | |
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Solubility |
Very soluble in acetone, ether, ethanol, acetic acid | |
Record name | 2-CHLORO-5-NITROANILINE | |
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Vapor Pressure |
0.000485 [mmHg] | |
Record name | 2-Chloro-5-nitroaniline | |
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Color/Form |
Yellow needles from petroleum ether | |
CAS No. |
6283-25-6 | |
Record name | 2-Chloro-5-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-25-6 | |
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Record name | 2-Chloro-5-nitroaniline | |
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Record name | 2-CHLORO-5-NITROANILINE | |
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Record name | Benzenamine, 2-chloro-5-nitro- | |
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Record name | 2-Chloro-5-nitroaniline | |
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Record name | 2-chloro-5-nitroaniline | |
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Record name | 2-CHLORO-5-NITROANILINE | |
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Record name | 2-CHLORO-5-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
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Melting Point |
121 °C | |
Record name | 2-CHLORO-5-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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